2-(アリルアミノ)イソニコチン酸

説明

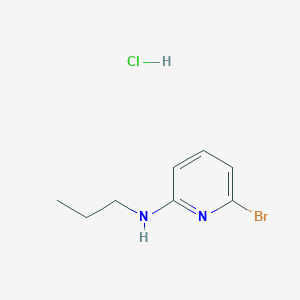

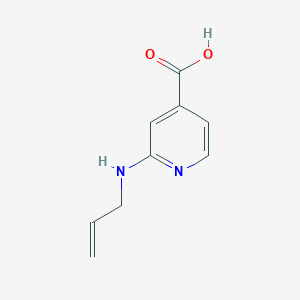

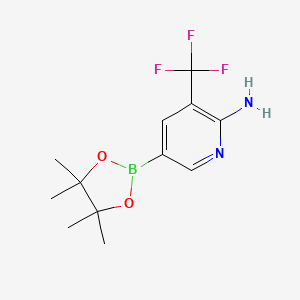

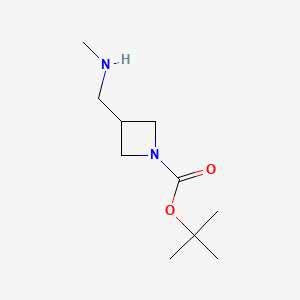

2-(Allylamino)isonicotinic acid (2-AINA) is a compound consisting of an allylamino group, an isonicotinic acid group, and a carboxylic acid group. It is a structural analog of nicotinic acid and is used in scientific research as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol. 2-AINA is also known to have a variety of biochemical and physiological effects.

科学的研究の応用

植物免疫活性化

2-(アリルアミノ)イソニコチン酸: は、植物の防御機構を活性化またはプライミングするために使用できる化合物のファミリーの一部です。 直接の殺生物剤農薬とは異なり、これらの化合物は植物の固有の免疫力を刺激して、病原体の侵入に対抗します 。このアプローチは、農薬への依存を減らし、環境への悪影響を最小限に抑えることを目標とする持続可能な農業において特に価値があります。

合成化学誘導物質

2-(アリルアミノ)イソニコチン酸などの合成化学誘導物質は、病原体への直接的な影響なしに植物の防御を強化することができます 。この方法は、さまざまな病気に対する植物の抵抗性を誘発できる新しい農薬を開発するために不可欠であり、化学的処理を必要とする作物を減らす可能性があります。

癌研究

癌研究の分野では、2-(アリルアミノ)イソニコチン酸を含むイソニコチン酸の誘導体が、アポトーシスやオートファジーなどの細胞死経路を標的とする可能性が検討されています 。これらの経路は癌の発生において重要であり、それらに影響を与えることができる化合物は、新しい抗癌療法の開発に貢献する可能性があります。

植物の病気抵抗性

2-(アリルアミノ)イソニコチン酸: およびその誘導体は、さまざまな病気に対する植物の抵抗性を誘導することが示されています。 たとえば、同様の化合物は、Uromyces appendiculatusによって引き起こされるさび病から植物を保護するために使用されてきました 。このアプリケーションは、一般的な農業病原体から作物を保護するために重要です。

作用機序

Target of Action

2-(Allylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives have been found to target enzymes such as Catalase-peroxidase and Enoyl- [acyl-carrier-protein] reductase [NADH] . These enzymes play crucial roles in bacterial metabolism, making them potential targets for antibacterial drugs .

Mode of Action

It’s structural analog, isoniazid, is known to be activated by the bacterial enzymeCatalase-peroxidase to form a hypothetical isonicotinoyl anion or radical . This activated form of the drug can then interact with its targets, leading to inhibition of bacterial growth .

Biochemical Pathways

Amino acids, which include isonicotinic acid derivatives, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

Isoniazid, a related compound, has been found to have variable clearance and half-life, which can significantly affect the necessary dose of the drug .

Result of Action

Isoniazid, a related compound, has been found to kill mycobacterium by maintaining a critical concentration of the drug inside the mycobacterium over a critical period of time .

生化学分析

Biochemical Properties

2-(Allylamino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as catalase-peroxidase and monooxygenase, which are involved in the activation of pro-drugs like isoniazid and ethionamide . These interactions lead to the formation of active species that inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall . Additionally, 2-(Allylamino)isonicotinic acid may interact with other proteins and biomolecules, influencing various metabolic pathways.

Cellular Effects

The effects of 2-(Allylamino)isonicotinic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in mycolic acid biosynthesis can lead to the disruption of cell wall synthesis in mycobacteria, resulting in cell death . Furthermore, 2-(Allylamino)isonicotinic acid may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-(Allylamino)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as enoyl-ACP reductase, which is essential for mycolic acid biosynthesis . The compound forms adducts with NAD+, leading to the inhibition of enzyme activity and subsequent disruption of mycolic acid production. This mechanism is crucial for its antibacterial properties, particularly against Mycobacterium tuberculosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Allylamino)isonicotinic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Allylamino)isonicotinic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antibacterial activity, although the extent of this activity may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of 2-(Allylamino)isonicotinic acid in animal models are dose-dependent. At lower doses, the compound exhibits significant antibacterial activity with minimal adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Allylamino)isonicotinic acid is involved in various metabolic pathways, particularly those related to the biosynthesis and degradation of mycolic acid . The compound interacts with enzymes such as enoyl-ACP reductase and catalase-peroxidase, influencing metabolic flux and metabolite levels. These interactions are crucial for its antibacterial properties and its role in disrupting mycobacterial cell wall synthesis.

Transport and Distribution

The transport and distribution of 2-(Allylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

2-(Allylamino)isonicotinic acid exhibits specific subcellular localization patterns that are essential for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.

特性

IUPAC Name |

2-(prop-2-enylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUOZGHUJOVULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)